CP-320626 was developed as part of a series of compounds aimed at inhibiting glycogen phosphorylase activity. It is classified under indole derivatives and is specifically designed to target the purine nucleoside site of glycogen phosphorylase. This classification highlights its role in modulating glucose metabolism, making it a candidate for antidiabetic therapies .
The synthesis of CP-320626 involves several key steps, typically utilizing techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for creating functionalized probes. The synthesis process can be summarized as follows:
The complexity of the synthesis reflects the need for precise control over the chemical environment to achieve desired structural characteristics.
The molecular structure of CP-320626 can be described by its core components:
X-ray crystallography studies have provided insights into the spatial arrangement of atoms within CP-320626, revealing crucial interactions at the dimer interface site of glycogen phosphorylase .
CP-320626 participates in various chemical reactions, primarily as an inhibitor of glycogen phosphorylase. Significant reactions include:
The mechanism by which CP-320626 exerts its effects involves several biochemical pathways:
The physical and chemical properties of CP-320626 include:
These properties are crucial for its application in biological systems and drug formulation.
CP-320626 has several scientific applications:
CP-320626 (chemical name: 5-chloro-1H-indole-2-carboxylic acid [(1S)-1-(4-fluorobenzyl)-2-(4-hydroxy-piperidin-1-yl)-2-oxoethyl]amide) emerged from systematic optimization of indole-2-carboxamide derivatives targeting glycogen phosphorylase (GP). Initial screening identified CP-91149 as a lead compound with moderate human liver glycogen phosphorylase a (hlGPa) inhibition (IC₅₀ ~2 μM) [4]. Structural analyses revealed that indole carboxamides bound to a novel allosteric site located 33 Å from the catalytic site and 15 Å from the AMP site, distinct from glucose-based inhibitors [1] [6]. This site, situated at the subunit interface of the GP dimer, was exclusive to the T-state conformation, enabling stabilization of the less active enzyme form [6].
Optimization focused on:
Table 1: Key Optimization Steps from Lead Compound to CP-320626
Compound | Indole Substituent | Amide Side Chain | hlGPa IC₅₀ | Key Improvement |
---|---|---|---|---|
CP-91149 | H | 4-Hydroxypiperidine | 2.0 μM | Baseline activity |
Intermediate | 5-Cl | 4-Hydroxypiperidine | 850 nM | Enhanced van der Waals contacts |
CP-320626 | 5-Cl | (S)-1-(4-Fluorobenzyl) | 205 nM | Optimal stereochemistry & hydrophobic fit |
SAR studies highlighted four critical molecular regions governing hlGPa inhibition:
Molecular docking showed CP-320626’s indole nitrogen formed a water-mediated H-bond with Glu501, while the fluorobenzyl group occupied a hydrophobic cleft near Phe285 [4]. Synergy with glucose arose from dual stabilization of the T-state: Glucose bound the catalytic site, while CP-320626 bound the allosteric site, collectively suppressing R-state transition [1] [7].
Table 2: SAR of Critical Regions in Indole Carboxamide Derivatives
Molecular Region | Functional Group | Effect on hlGPa IC₅₀ | Structural Basis |
---|---|---|---|
Indole C5 | 5-Cl | 205 nM | Hydrophobic contact with Val45 |
5-F | 380 nM | Weaker hydrophobic interaction | |
H | 2.0 μM | No van der Waals stabilization | |
Amide linker | -CONH- | 205 nM | H-bond with Tyr613 |
-COOCH₃- | >10 μM | Lost H-bond donor | |
Chiral center | (S)-4-Fluorobenzyl | 205 nM | Optimal hydrophobic fit |
(R)-4-Fluorobenzyl | 4.1 μM | Steric clash with Phe285 | |
Piperidine | 4-OH | 205 nM | H-bond with Asp42 |
4-OCH₃ | 1.2 μM | Steric bulk disrupts H-bond |
In vitro profiling demonstrated species-specific inhibition:
Assays measuring glycogenolysis (physiological direction) revealed synergy with glucose in liver isoforms: CP-320626’s IC₅₀ decreased 4-fold in the presence of 10 mM glucose [7]. Conversely, glucose analogues like N-acetyl-β-D-glucopyranosylamine (1-GlcNAc) enhanced inhibition, while caffeine (binding the purine site) showed additive effects [7].
In cell-based models:
Unexpectedly, dog studies showed dual hypoglycemic and hypocholesterolemic effects: CP-320626 reduced plasma cholesterol by 90% after 2 weeks [10]. Mechanistic studies revealed off-target inhibition of lanosterol 14α-demethylase (CYP51), a key cholesterol biosynthesis enzyme (IC₅₀ = 1.2 μM). This led to hepatic lanosterol accumulation in ob/ob mice [10].
Table 3: Early Pharmacological Profiling of CP-320626
Model System | Key Metric | Result | Significance |
---|---|---|---|
In vitro enzymatic | hlGPa IC₅₀ | 205 nM | Species-specific potency |
rmGPb IC₅₀ | 320 nM | Cross-isoform activity | |
Cell-based | SK-HEP-1 glycogenolysis inhibition | 90% at 10 μM | Cellular efficacy |
Rat hepatocytes (glucagon-induced) | IC₅₀ = 1.8 μM | Physiologically relevant model | |
In vivo (ob/ob mice) | Plasma glucose reduction | 50% at 50 mg/kg | Acute glucose-lowering |
Hepatic cholesterol synthesis inhibition | 70% at 50 mg/kg | Dual-action mechanism | |
Off-target | CYP51 inhibition | IC₅₀ = 1.2 μM | Lanosterol accumulation |
In vivo efficacy in ob/ob mice confirmed acute glucose-lowering (50% reduction at 50 mg/kg) without altering plasma insulin [3]. Structural analogues with reduced CYP51 activity maintained GP inhibition, validating the potential for dual-action therapeutics targeting diabetic dyslipidemia [10].